methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core substituted with a 4-(methoxycarbonyl)benzamido group at position 2 and a methyl ester at position 2. Though specific data on its synthesis or applications are absent in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly as enzyme modulators (e.g., ubiquitin-conjugating enzymes) .
Properties
IUPAC Name |
methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-21(2)11-14-15(20(27)29-6)18(30-16(14)22(3,4)24-21)23-17(25)12-7-9-13(10-8-12)19(26)28-5/h7-10,24H,11H2,1-6H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUXAQZDWNWSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 2-(4-isopropoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Key Difference : The benzamido substituent is 4-isopropoxy instead of 4-methoxycarbonyl.
- Impact :
- Synthesis : Similar regioselective amidation likely applies, though reagents would differ (e.g., isopropoxybenzoyl chloride vs. methoxycarbonylbenzoyl chloride).
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
- Core Structure: Thiazolo[3,2-a]pyrimidine vs. thieno[2,3-c]pyridine.
- Substituents: 11a: 2,4,6-Trimethylbenzylidene and nitrile groups. 11b: 4-Cyanobenzylidene and dual nitrile groups.
- Key Properties: Nitrile groups enhance electrophilicity, enabling nucleophilic additions absent in the ester-functionalized target compound. Thiazolo-pyrimidine cores may exhibit stronger π-π stacking interactions than thienopyridines .
- Synthesis Yield : 68% for both 11a and 11b, suggesting efficient cyclization under acetic anhydride/acetic acid conditions .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core Structure: Pyrimido[2,1-b]quinazoline, a fused bicyclic system distinct from thienopyridine.
- Substituents : 5-Methylfuran and nitrile groups.
- The furan ring introduces oxygen-mediated hydrogen bonding capabilities.
- Synthesis Yield : 57%, lower than thiazolo-pyrimidines, possibly due to challenges in forming the quinazoline ring .
Comparative Data Table
Biological Activity
Methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of thienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 378.45 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on cancer cell lines and its potential antimicrobial properties.
Antitumor Activity
Research indicates that compounds within the thienopyridine class exhibit significant antitumor effects. For instance:
- In vitro Studies : Compounds similar to this compound have shown growth inhibition in various human tumor cell lines. A study reported GI50 values below 10 µM for certain derivatives in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) .
- Mechanism of Action : The compound's mechanism appears to involve interference with the cell cycle rather than inducing apoptosis. For example, a related compound increased the G0/G1 phase while decreasing the S phase in treated cells .
Case Studies and Experimental Findings
| Compound | Cell Line | GI50 (µM) | Effect on Cell Cycle | Apoptosis Indicators |
|---|---|---|---|---|
| Compound 2e | MDA-MB-231 | 13 | Increased G0/G1 phase | No significant change in PARP or caspase-3 levels |
| Related Thienopyridine | MDA-MB-468 | <10 | Not specified | Not specified |
In Vivo Studies
In vivo studies using chick chorioallantoic membrane (CAM) models have shown that certain thienopyridine derivatives reduce tumor size significantly when administered at effective doses . These findings underscore the potential therapeutic applications of these compounds in oncology.
Q & A
What are the key steps and challenges in synthesizing this compound?
Basic:
The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Critical steps include amide bond formation between the 4-(methoxycarbonyl)benzamido group and the tetramethyl-thienopyridine scaffold, followed by esterification of the carboxylic acid moiety. Challenges include ensuring regioselectivity during cyclization and maintaining purity during intermediate isolation .
Advanced:
Optimization requires precise control of reaction parameters:
- Temperature: Elevated temperatures (e.g., 80–100°C) enhance cyclization efficiency but risk side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve amide coupling yields.
- Catalysts: Use of coupling agents like HATU or EDCI for amide formation reduces racemization .
Contradictions in reaction yields (e.g., 50–75% variability) may arise from trace moisture or oxygen sensitivity, necessitating inert atmosphere protocols .
How is the compound’s structural identity confirmed?
Basic:
Standard analytical techniques include:
- NMR spectroscopy: - and -NMR verify substituent connectivity and stereochemistry.
- Mass spectrometry (MS): High-resolution MS confirms molecular formula (e.g., [M+H] peaks).
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns .
Advanced:
For resolving structural ambiguities (e.g., rotational isomers):
- X-ray crystallography: Determines absolute configuration and bond angles, critical for SAR studies.
- Computational modeling: DFT calculations predict electronic properties and optimize synthetic routes .
How do functional groups influence reactivity and bioactivity?
Basic:
- Methoxycarbonyl group: Enhances solubility and serves as a hydrogen-bond acceptor.
- Tetramethyl substituents: Steric hindrance reduces metabolic degradation.
- Thienopyridine core: π-π stacking with biological targets (e.g., enzyme active sites) .
Advanced:
Electron-withdrawing/donating effects modulate reactivity:
- Amide group: Electron-withdrawing nature stabilizes intermediates in nucleophilic substitutions.
- Methyl ester: Hydrolytic instability under basic conditions necessitates pH-controlled storage.
Contradictions in bioactivity data (e.g., IC variability) may arise from differential protonation states in assay buffers .
What experimental designs address data contradictions in pharmacological assays?
Basic:
- Dose-response curves: Use ≥10 concentrations to establish reproducibility.
- Positive controls: Include reference compounds (e.g., kinase inhibitors for enzyme assays).
Advanced:
- Orthogonal assays: Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays to confirm target engagement.
- Statistical modeling: Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO% or cell passage number) .
How can computational methods guide SAR studies?
Basic:
- Docking simulations: Predict binding modes to targets (e.g., kinases) using AutoDock or Schrödinger.
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with activity .
Advanced:
- Molecular dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability.
- Free-energy perturbation (FEP): Quantify ΔΔG contributions of methyl substituents to binding affinity .
What are the challenges in scaling up synthesis for preclinical studies?
Basic:
- Purification: Transition from column chromatography to recrystallization for cost efficiency.
- Yield optimization: Catalyst recycling (e.g., Pd/C in hydrogenation steps) reduces waste .
Advanced:
- Flow chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., esterification).
- Process analytical technology (PAT): In-line FTIR monitors reaction progress in real time .
How to address discrepancies in analytical data (e.g., NMR vs. MS)?
Basic:
- Sample purity: Re-purify via preparative HPLC to remove salts or residual solvents.
- Deuterated solvent effects: Confirm peak shifts in DMSO-d vs. CDCl .
Advanced:
- 2D NMR (HSQC, HMBC): Resolve overlapping signals in crowded aromatic regions.
- Isotopic labeling: - or -labeling tracks unexpected byproducts .
What pharmacological assays are suitable for evaluating therapeutic potential?
Basic:
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
- Cell viability: MTT or CellTiter-Glo® assays in cancer cell lines .
Advanced:
- Target engagement: CETSA (Cellular Thermal Shift Assay) validates intracellular target binding.
- PK/PD modeling: Plasma half-life (t) and AUC measurements in rodent models guide dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
